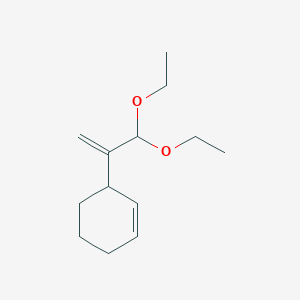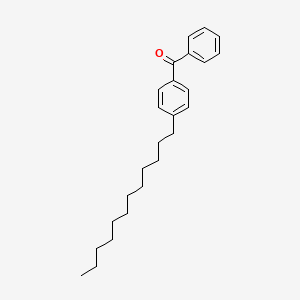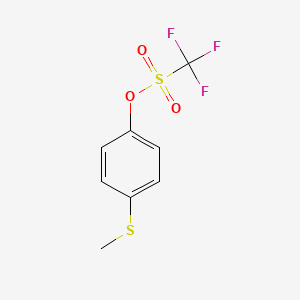![molecular formula C20H14S B14626601 3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene CAS No. 55969-60-3](/img/structure/B14626601.png)
3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes It is characterized by the presence of a naphthalene moiety attached to a benzothiophene ring via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and benzothiophene derivatives.
Formation of Ethenyl Linkage: The naphthalene derivative is subjected to a Wittig reaction with a suitable phosphonium ylide to form the ethenyl linkage.
Coupling Reaction: The resulting ethenyl-naphthalene intermediate is then coupled with a benzothiophene derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to scale up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-linked derivatives.
Substitution: Introduction of halogenated derivatives.
Applications De Recherche Scientifique
3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential use as a pharmacophore in the design of new drugs targeting various diseases.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene depends on its application:
Organic Electronics: Functions as a charge carrier in organic semiconductors, facilitating the transport of electrons or holes.
Pharmaceuticals: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-(Naphthalen-1-yl)ethenyl]-1-benzofuran
- 3-[2-(Naphthalen-1-yl)ethenyl]-1-indole
- 3-[2-(Naphthalen-1-yl)ethenyl]-1-pyrrole
Uniqueness
3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene is unique due to the presence of the benzothiophene ring, which imparts distinct electronic properties compared to its benzofuran, indole, and pyrrole analogs. This uniqueness makes it a valuable compound for specific applications in organic electronics and materials science.
Propriétés
Numéro CAS |
55969-60-3 |
|---|---|
Formule moléculaire |
C20H14S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
3-(2-naphthalen-1-ylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C20H14S/c1-2-9-18-15(6-1)7-5-8-16(18)12-13-17-14-21-20-11-4-3-10-19(17)20/h1-14H |
Clé InChI |
JOWCWYNDGCXRQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CSC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)








![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)

